1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Medicinal Chemistry Drug Design Computational Chemistry

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 30895-15-9) is a 1,5-disubstituted tetrazole derivative featuring an ortho-fluorophenyl ring at the N1 position and a primary amine at the C5 position of the tetrazole core. With a molecular formula of C7H6FN5 and a molecular weight of 179.15 g/mol , this compound belongs to the broader class of 5-aminotetrazoles, which are recognized as metabolically stable bioisosteres of carboxylic acids and serve as versatile synthetic intermediates for constructing bioactive heterocyclic scaffolds.

Molecular Formula C7H6FN5
Molecular Weight 179.15 g/mol
CAS No. 30895-15-9
Cat. No. B6617882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine
CAS30895-15-9
Molecular FormulaC7H6FN5
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=NN=N2)N)F
InChIInChI=1S/C7H6FN5/c8-5-3-1-2-4-6(5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
InChIKeyCRUIOCOMRVEIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine: A Differentiated 5-Aminotetrazole Building Block for Medicinal Chemistry and Bioisostere Design


1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 30895-15-9) is a 1,5-disubstituted tetrazole derivative featuring an ortho-fluorophenyl ring at the N1 position and a primary amine at the C5 position of the tetrazole core. With a molecular formula of C7H6FN5 and a molecular weight of 179.15 g/mol , this compound belongs to the broader class of 5-aminotetrazoles, which are recognized as metabolically stable bioisosteres of carboxylic acids and serve as versatile synthetic intermediates for constructing bioactive heterocyclic scaffolds [1]. The combination of the electron-withdrawing 2-fluorophenyl substituent and the nucleophilic 5-amino group establishes a unique structural microenvironment that differentiates this compound from its positional isomers and unsubstituted analogs in terms of reactivity, conformational preference, and potential for downstream functionalization.

Why Generic Substitution of 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine Is Not Advisable: Positional Isomerism and Reactivity Gatekeeping


Within the C7H6FN5 tetrazole isomer space, the precise positioning of the fluorine atom, the tetrazole ring connectivity, and the amine group determines the compound's reactivity profile, electronic character, and suitability as a synthetic building block. The 1-(2-fluorophenyl)-5-amino regioisomer (this compound) presents the ortho-fluorine in proximity to the tetrazole N1, which influences the conformational preference and electronic density distribution across the tetrazole ring through both inductive and steric effects; this is fundamentally distinct from the para-fluoro analog (CAS 30895-14-8). Furthermore, the 5-amino group serves as a critical synthetic handle for Pd-catalyzed N-arylation reactions that are specific to 1-substituted-1H-tetrazol-5-amines [1], a reactivity gateway unavailable to 5-aryl-1H-tetrazoles lacking the C5 amine—meaning the 5-aminotetrazole scaffold and the 2-fluorophenyl substitution pattern cannot be interchanged without losing this functionalization capability .

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine Versus Closest Chemical Analogs


Regioisomeric Identity Confirmation: Differentiating 1-(2-Fluorophenyl)-5-aminotetrazole from the 1-(4-Fluorophenyl) Analog via Predicted Physicochemical Descriptors

Computationally predicted molecular properties distinguish the ortho-fluoro (target) from the para-fluoro positional isomer. The target compound bearing a 1-(2-fluorophenyl) group possesses a computed AlogP of 1.29 and a topological Polar Surface Area (tPSA) of 90.65 Ų . The 2-fluoro substitution creates an asymmetric electronic environment around the tetrazole N1 atom not present in the 4-fluoro analog (CAS 30895-14-8), where the fluorine is electronically and sterically remote from the tetrazole ring. While published experimental pKa, logD, and solubility values for the target compound are absent from the primary literature, the ortho-fluorine is known to reduce the basicity of adjacent nitrogen atoms via inductive withdrawal and can restrict rotational freedom about the N1-aryl bond, factors that influence downstream molecular recognition and synthetic reactivity.

Medicinal Chemistry Drug Design Computational Chemistry

Critical Synthetic Handle Availability: 5-Amino Group Enables Pd-Catalyzed N-Arylation Not Possible with 5-Aryl-1H-Tetrazole Analogs

The 5-amino substituent on the target compound provides a reactive handle for palladium-catalyzed N-arylation, a transformation that is structurally impossible for analogs such as 5-(2-fluorophenyl)-1H-tetrazole (CAS 50907-19-2) or 1-(2-fluorophenyl)tetrazole (CAS 357158-11-3), which lack this functional group. Nikolić et al. (2019) demonstrated the first Pd-catalyzed N-arylation of 1-substituted-1H-tetrazol-5-amines with broad substrate scope and good functional group tolerance [1]. The 5-amino group was shown to be less nucleophilic than typical anilines due to electron density withdrawal into the tetrazole ring, necessitating specific Pd catalyst and ligand combinations for successful coupling. This methodology enables the synthesis of N,1-diaryl-1H-tetrazol-5-amines via a controllable Dimroth rearrangement pathway when performed under appropriate temperature conditions [2]. Among the C7H6FN5 isomers, only those bearing the 5-amino-1-aryltetrazole architecture can access this synthetic route; the 5-aryl-1H-tetrazole regioisomers cannot serve as substrates for this transformation.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Anti-Virulence Class Potential: 5-Aminotetrazoles Prevent Candida albicans Filamentation at Sub-Micromolar Concentrations

A 2022 study demonstrated that 5-aminotetrazoles constitute a new class of effective and safe anti-virulence agents against Candida albicans. Complete prevention of yeast-to-hyphae morphogenetic transition—the primary virulence trait of C. albicans—was achieved at concentrations as low as 1.3 µM for the most active members of this class, with no cardio- or hepatotoxicity observed at doses up to 200 µM in a zebrafish model [1]. While no published data exist for the specific 1-(2-fluorophenyl) derivative in this assay, the scaffold-activity relationship established in this study defines the 5-aminotetrazole core as the pharmacophoric requirement for anti-filamentation activity. The combination of the most potent 5-aminotetrazole with nystatin prevented fungal filamentation and rescued infected zebrafish embryos from lethal disseminated candidiasis, and critically, the 5-aminotetrazole prevented the development of nystatin resistance when applied in combination—a finding of direct translational relevance [1].

Anti-Virulence Antifungal Infectious Disease

Vendor Purity Differentiation: Commercial Availability at ≥97% Purity with Batch-Traceable Quality Assurance

The target compound is commercially available from multiple vendors with specified minimum purity grades. AKSci offers the compound at ≥97% purity (CAS 30895-15-9, catalog 1968EQ) with batch-backed quality assurance documentation including SDS and Certificate of Analysis upon request . 001chemical lists the compound at ≥98% purity (NLT 98%) [1]. This purity range is typical for heterocyclic building blocks used in medicinal chemistry; however, the explicit specification differentiates this compound from less well-characterized tetrazole isomers or analogs whose purity specifications, storage conditions, and analytical certifications may be less transparent or unavailable. For procurement decisions, this level of vendor documentation reduces the risk associated with batch-to-batch variability and ensures the compound meets the minimum purity threshold required for reproducible SAR data generation.

Chemical Sourcing Quality Control Procurement

Optimal Application Scenarios for 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine Based on Quantifiable Differentiation Evidence


Synthesis of N,1-Diaryl-1H-tetrazol-5-amine Libraries via Pd-Catalyzed N-Arylation

The 5-amino group of this compound serves as the critical nucleophilic partner in Pd-catalyzed N-arylation reactions for constructing N,1-diaryl-1H-tetrazol-5-amine derivatives, a transformation described by Nikolić et al. (2019, 2021) for the broader 1-substituted-1H-tetrazol-5-amine substrate class [1]. The ortho-fluorophenyl N1-substituent provides a defined electronic environment that may influence both the rate of N-arylation and the propensity for subsequent Dimroth rearrangement—a controllable process that enables access to either the kinetic N-arylated product or the thermodynamically favored rearranged isomer depending on reaction temperature [2].

Carboxylic Acid Bioisostere in Medicinal Chemistry Scaffold Design

Tetrazoles, including 5-aminotetrazole derivatives, are well-established metabolically resistant bioisosteres of carboxylic acids, possessing similar pKa values (~4.5 for 1H-tetrazole vs ~4.2-5.0 for typical carboxylic acids) and comparable hydrogen-bonding capacities [1]. The 1-(2-fluorophenyl)-5-aminotetrazole scaffold combines this bioisosteric property with a fluorinated aryl group that can enhance membrane permeability and modulate oxidative metabolism, making it suitable as a carboxylic acid replacement in lead optimization programs where the ortho-fluorine atom can additionally be exploited for conformational restriction of the N1-aryl bond.

Starting Point for Anti-Virulence Agent Development Targeting Candida albicans Filamentation

The 5-aminotetrazole scaffold has been validated in vivo as a new class of anti-virulence agents that prevent C. albicans filamentation at sub-micromolar concentrations without detectable toxicity in a zebrafish model at doses up to 200 µM [1]. The 2-fluorophenyl substituent at N1 represents a specific vector for optimizing potency, selectivity, and pharmacokinetic properties within this validated chemotype. The combination of 5-aminotetrazoles with nystatin prevented the emergence of drug resistance in the zebrafish candidiasis model, suggesting that compounds in this class may address the critical unmet need of antifungal drug resistance.

Regioisomer-Controlled Building Block for Coordination Chemistry and Energetic Materials Research

The 5-amino-1-aryltetrazole architecture provides a defined bidentate or bridging ligand scaffold for metal coordination chemistry. Regioselective syntheses of 1-aryl-5-amino-1H-tetrazoles have been optimized using sono/nano-catalytic systems to achieve high yields with excellent regiocontrol [1]. The 2-fluorophenyl group may impart additional coordinative properties through weak C-F···M interactions. Furthermore, 5-aminotetrazole derivatives are of interest in energetic materials research due to their high nitrogen content and thermal stability profiles [2].

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